molecular formula C18H16N4O3 B14932824 N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B14932824
M. Wt: 336.3 g/mol
InChI Key: AKAUKXNZTAKQSB-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (molecular formula: C₁₈H₁₆N₄O₃, molecular weight: 336.35 g/mol) is a phthalazine-derived compound featuring a 4-acetamidophenyl carboxamide substituent and a 3-methyl-4-oxo-dihydrophthalazine core . The compound’s synthesis and characterization are documented in high-throughput screening databases, where it is cataloged under ID Y044-4435 . While its specific biological activity remains under investigation, structural analogs suggest possible applications in kinase inhibition or nucleic acid targeting due to heterocyclic pharmacophores.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-11(23)19-12-7-9-13(10-8-12)20-17(24)16-14-5-3-4-6-15(14)18(25)22(2)21-16/h3-10H,1-2H3,(H,19,23)(H,20,24)

InChI Key

AKAUKXNZTAKQSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The phthalazine core distinguishes this compound from other nitrogen-containing heterocycles. Key comparisons include:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Phthalazine C₁₈H₁₆N₄O₃ 336.35 3-Methyl, 4-oxo, N-(4-acetamidophenyl)
TZ-6 (Imidazo-tetrazine derivative) Imidazo[5,1-d]-tetrazine Not provided Not provided tert-Butyl carboxamide
3-Methyl-4-oxo-imidazo-tetrazine-8-carboxylic acid Imidazo[5,1-d]-tetrazine C₆H₅N₅O₃ 195.13 Carboxylic acid, 3-methyl
N3-Aryl-1-alkyl-4-oxo-naphthyridine carboxamide Naphthyridine C₂₆H₃₅N₃O₂ 422.58 Adamantyl, pentyl

Key Observations :

  • Phthalazine vs.

Functional Group Variations

Carboxamide vs. Carboxylic Acid/Nitrile Derivatives
  • Target Compound (Carboxamide) : The carboxamide group enhances solubility in polar solvents compared to carboxylic acid or nitrile derivatives .
  • 3-Methyl-4-oxo-imidazo-tetrazine-8-carboxylic acid : The free carboxylic acid group increases acidity (pKa ~2–3), limiting passive cellular uptake but enabling salt formation for formulation .
  • 3-Methyl-4-oxo-imidazo-tetrazine-8-carbonitrile : The nitrile group confers electrophilicity, enabling click chemistry applications but raising toxicity concerns .
Chloroacetyl Derivatives

A structurally distinct diazine analog, N-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, incorporates a chloroacetyl group. This modification enhances electrophilicity, promoting nucleophilic attack (e.g., by thiols in biological systems), which is absent in the target compound .

Pharmacological and Industrial Relevance

  • Imidazo-tetrazine Derivatives : Used as intermediates in temozolomide synthesis (an anticancer agent), highlighting the therapeutic relevance of this structural class .

Biological Activity

N-(4-acetamidophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H14N4O3
  • Molecular Weight: 298.30 g/mol

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: The compound appears to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response: By suppressing cytokine production, it may modulate the immune response, providing therapeutic benefits in inflammatory conditions.

Toxicological Profile

Toxicity assessments indicate that the compound has a moderate safety profile. In animal studies, doses up to 200 mg/kg did not result in significant adverse effects. However, further studies are required to fully understand its toxicological implications.

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